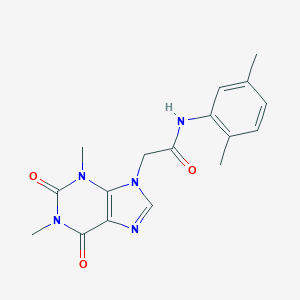![molecular formula C24H36N2O3 B315823 2-(4-{[(ADAMANTAN-2-YL)AMINO]METHYL}-2-METHOXYPHENOXY)-N-TERT-BUTYLACETAMIDE](/img/structure/B315823.png)
2-(4-{[(ADAMANTAN-2-YL)AMINO]METHYL}-2-METHOXYPHENOXY)-N-TERT-BUTYLACETAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-{[(ADAMANTAN-2-YL)AMINO]METHYL}-2-METHOXYPHENOXY)-N-TERT-BUTYLACETAMIDE is a synthetic organic compound with the molecular formula C23H34N2O2 . This compound is characterized by the presence of an adamantyl group, a methoxyphenoxy group, and a tert-butylacetamide group. It is used in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
The synthesis of 2-(4-{[(ADAMANTAN-2-YL)AMINO]METHYL}-2-METHOXYPHENOXY)-N-TERT-BUTYLACETAMIDE involves several steps. The synthetic route typically starts with the preparation of the adamantylamine derivative, which is then reacted with a methoxyphenoxy compound under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon. Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity.
Chemical Reactions Analysis
2-(4-{[(ADAMANTAN-2-YL)AMINO]METHYL}-2-METHOXYPHENOXY)-N-TERT-BUTYLACETAMIDE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur with halogenated reagents, leading to the formation of substituted products. Common reagents and conditions used in these reactions include organic solvents, acidic or basic catalysts, and controlled temperatures. .
Scientific Research Applications
2-(4-{[(ADAMANTAN-2-YL)AMINO]METHYL}-2-METHOXYPHENOXY)-N-TERT-BUTYLACETAMIDE has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-(4-{[(ADAMANTAN-2-YL)AMINO]METHYL}-2-METHOXYPHENOXY)-N-TERT-BUTYLACETAMIDE involves its interaction with specific molecular targets and pathways. The adamantyl group is known for its ability to enhance the stability and bioavailability of the compound. The methoxyphenoxy group contributes to its binding affinity to target proteins, while the tert-butylacetamide group influences its solubility and pharmacokinetic properties. The compound may exert its effects by modulating enzyme activity, inhibiting protein-protein interactions, or altering cellular signaling pathways .
Comparison with Similar Compounds
2-(4-{[(ADAMANTAN-2-YL)AMINO]METHYL}-2-METHOXYPHENOXY)-N-TERT-BUTYLACETAMIDE can be compared with other similar compounds, such as:
2-{4-[(2-adamantylamino)methyl]phenoxy}-N-(tert-butyl)acetamide: This compound lacks the methoxy group, which may affect its chemical reactivity and biological activity.
2-{4-[(2-adamantylamino)methyl]-2-hydroxyphenoxy}-N-(tert-butyl)acetamide: The presence of a hydroxy group instead of a methoxy group can influence its solubility and interaction with biological targets.
2-{4-[(2-adamantylamino)methyl]-2-chlorophenoxy}-N-(tert-butyl)acetamide:
Properties
Molecular Formula |
C24H36N2O3 |
|---|---|
Molecular Weight |
400.6 g/mol |
IUPAC Name |
2-[4-[(2-adamantylamino)methyl]-2-methoxyphenoxy]-N-tert-butylacetamide |
InChI |
InChI=1S/C24H36N2O3/c1-24(2,3)26-22(27)14-29-20-6-5-15(12-21(20)28-4)13-25-23-18-8-16-7-17(10-18)11-19(23)9-16/h5-6,12,16-19,23,25H,7-11,13-14H2,1-4H3,(H,26,27) |
InChI Key |
SHXWJBJFUSXLRS-UHFFFAOYSA-N |
SMILES |
CC(C)(C)NC(=O)COC1=C(C=C(C=C1)CNC2C3CC4CC(C3)CC2C4)OC |
Canonical SMILES |
CC(C)(C)NC(=O)COC1=C(C=C(C=C1)CNC2C3CC4CC(C3)CC2C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![{2-[(3-Allyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-4-bromo-6-iodophenoxy}acetic acid](/img/structure/B315744.png)
![6-(2-bromo-4,5-dimethoxyphenyl)-9,9-dimethyl-6,8,9,10-tetrahydrobenzo[c]phenanthridin-7(5H)-one](/img/structure/B315745.png)
![2-bromo-N-{2-[(3,4-dichlorobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}benzamide](/img/structure/B315752.png)

![Ethyl 4-[2-(1,3-dimethyl-2,6-dioxopurin-9-yl)acetyl]piperazine-1-carboxylate](/img/structure/B315758.png)

![2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-9H-purin-9-yl)-N-[3-(methoxymethyl)phenyl]acetamide](/img/structure/B315762.png)

![2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-9H-purin-9-yl)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B315764.png)
![4-{[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-9H-purin-9-yl)acetyl]amino}-N,N-diethylbenzamide](/img/structure/B315765.png)
